molecular formula C18H25BrFNO5S B15072940 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine

1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine

Cat. No.: B15072940
M. Wt: 466.4 g/mol
InChI Key: VLUQEQQSAOZQTN-UHFFFAOYSA-N
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Description

This compound (CAS: 2033173-30-5) is a Boc-protected piperidine derivative featuring a 2-bromo-6-fluorophenyl group and a methylsulfonyloxy substituent. The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, enhancing stability during synthetic processes. The methylsulfonyloxy (OSO2Me) group acts as a versatile leaving group, enabling nucleophilic substitution reactions in medicinal chemistry and materials science .

Molecular Formula: C19H26BrFNO5S (calculated by replacing imidazolyl in the analog with OSO2Me). Molecular Weight: ~474.39 g/mol (estimated). Key Features:

  • Methylsulfonyloxy group: Facilitates SN2 reactions due to its strong electron-withdrawing nature.

Properties

Molecular Formula

C18H25BrFNO5S

Molecular Weight

466.4 g/mol

IUPAC Name

tert-butyl 4-[(2-bromo-6-fluorophenyl)-methylsulfonyloxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25BrFNO5S/c1-18(2,3)25-17(22)21-10-8-12(9-11-21)16(26-27(4,23)24)15-13(19)6-5-7-14(15)20/h5-7,12,16H,8-11H2,1-4H3

InChI Key

VLUQEQQSAOZQTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=CC=C2Br)F)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate in the presence of a base.

    Attachment of the Bromo-Fluorophenyl Moiety: The bromo-fluorophenyl group is introduced via a nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Deprotected Amine: The free amine form of the piperidine ring.

Scientific Research Applications

1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Organic Synthesis: Serves as a building block for the construction of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The presence of the bromo-fluorophenyl moiety and the methylsulfonyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Imidazolyl Analog: 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine (CAS: 2033173-31-6)

Molecular Formula : C20H25BrFN3O2 .
Molecular Weight : 438.33 g/mol.
Key Differences :

  • Substituent : Imidazolyl (C3H3N2) replaces methylsulfonyloxy.
  • Reactivity: The imidazolyl group participates in hydrogen bonding and metal coordination, making it suitable for catalysis or ligand design.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to nitrogen’s coordinating ability .

Unprotected Base: 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine (CAS: 1355247-68-5)

Molecular Formula : C12H14BrFN .
Molecular Weight : 286.15 g/mol.
Key Differences :

  • Lacks Boc protection : Increased reactivity of the piperidine nitrogen but reduced stability.
  • Simpler structure: No sulfonyloxy or imidazolyl groups, limiting its utility in complex syntheses.

Fluoro-Benzylamino Derivative: 1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine (CAS: 887582-43-6)

Molecular Formula : C18H27FN2O2 .
Molecular Weight : 322.42 g/mol.
Key Differences :

  • Substituent: Fluoro-benzylamino group replaces bromo-fluorophenyl and sulfonyloxy.
  • Functionality: Amino group enables hydrogen bonding, altering solubility and biological interactions.
  • Applications: Potential use in peptide mimetics or receptor-binding studies .

Benzyl Alcohol Intermediate: 2-Bromo-6-fluoro-α-(1-Boc-4-piperidyl)benzyl Alcohol (CAS: 2033173-36-1)

Molecular Formula: Not explicitly provided (estimated: C18H24BrFNO3). Key Differences:

  • Hydroxyl group : Less stable than the sulfonate ester but serves as a precursor for further functionalization.
  • Reactivity : Prone to oxidation or elimination, contrasting with the sulfonyloxy group’s stability .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Reactivity Profile Primary Applications
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine 2033173-30-5 C19H26BrFNO5S 474.39 Methylsulfonyloxy SN2 reactions Nucleophilic substitution
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine 2033173-31-6 C20H25BrFN3O2 438.33 Imidazolyl Metal coordination Catalysis, ligand design
1-[(2-bromo-6-fluorophenyl)methyl]piperidine 1355247-68-5 C12H14BrFN 286.15 Unprotected amine Amine alkylation Intermediate synthesis
1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine 887582-43-6 C18H27FN2O2 322.42 Fluoro-benzylamino Hydrogen bonding Receptor studies

Limitations and Discrepancies

  • CAS Number Conflicts : , and 5 inconsistently assign CAS 2033173-30-5 to both methylsulfonyloxy and imidazolyl derivatives. Further verification from authoritative databases is recommended.
  • Synthetic Data : Detailed reaction yields or stability studies are absent in the provided evidence, necessitating additional experimental validation.

Biological Activity

1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine transporters. This article delves into its biological activity, synthesis, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C18H25BrFNO5S, with a molecular weight of approximately 466.36 g/mol. The compound features a piperidine ring substituted at the 4-position with a tert-butyloxycarbonyl (Boc) group and a side chain containing a bromo and fluorinated aromatic ring. This unique structure suggests potential utility in the development of pharmacologically active agents targeting neurological conditions.

Structural Features

FeatureDescription
Piperidine Ring Central core structure for biological activity
Boc Group Protects the amine group, enhancing stability
Bromo and Fluoro Substituents May enhance binding affinity and selectivity
Methylsulfonyl Group Potentially increases solubility and bioavailability

Preliminary studies indicate that this compound may inhibit the reuptake of serotonin and norepinephrine, similar to other compounds used in treating depression and anxiety disorders. The inhibition of monoamine transporters can lead to increased levels of these neurotransmitters in the synaptic cleft, which is beneficial for mood regulation.

In Vitro Studies

Research has shown that compounds with structural similarities often exhibit activity against various neurological targets. Specifically, studies have focused on the compound's interaction with serotonin transporter (SERT) and norepinephrine transporter (NET).

Summary of Findings

Study TypeFindings
Binding Affinity Exhibited moderate affinity for SERT and NET
Selectivity Profile Needs further investigation to determine selectivity over other transporters
Potential Applications Treatment for mood disorders such as depression and anxiety

Case Studies

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Core : Start with piperidine as the base structure.
  • Introduction of the Boc Group : Protect the amine group using tert-butyloxycarbonyl chloride.
  • Substitution Reactions : Introduce the bromo and fluorinated aromatic ring through electrophilic aromatic substitution.
  • Methylsulfonylation : Attach the methylsulfonyl group via nucleophilic substitution.

Each step must be optimized for yield and purity, often requiring specific reagents and conditions tailored to the desired product.

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